chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Description
The compound "chloropalladium(1+); (1Z,5Z)-cycloocta-1,5-diene; 2-methanidyl-2-methylpropane" is a palladium(II) complex comprising three key components:
- Chloropalladium(1+): A [PdCl]⁺ core, where palladium adopts a +1 oxidation state, stabilized by a chloride ligand.
- (1Z,5Z)-Cycloocta-1,5-diene (COD): A bidentate diene ligand coordinating via two conjugated double bonds in a η²,η² fashion.
- 2-Methanidyl-2-Methylpropane: A tertiary butyl (tert-butyl, C(CH₃)₃⁻) ligand, acting as a strong σ-donor.
This complex is structurally analogous to other transition metal-COD-halide systems, with palladium’s electron configuration and ligand coordination influencing its reactivity and stability. Below, we compare it to platinum, rhodium, and ruthenium analogs to highlight key differences.
Properties
IUPAC Name |
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H11.ClH.Pd/c1-2-4-6-8-7-5-3-1;1-5(2,3)4;;/h1-2,7-8H,3-6H2;1H2,2-4H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFVUOJKOOAGBQ-PHFPKPIQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].C1CC=CCCC=C1.Cl[Pd+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([CH2-])(C)C.C1/C=C\CC/C=C\C1.Cl[Pd+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935838-06-5 | |
| Record name | Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the reaction of palladium chloride with (1Z,5Z)-cycloocta-1,5-diene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified through crystallization or other suitable methods to achieve a high purity level.
Chemical Reactions Analysis
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The chlorine atom can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions are different palladium complexes that have applications in catalysis and other fields.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C13H23ClPd
- Molecular Weight : 265.088 g/mol
- Appearance : Light grey powder
- Melting Point : 124-129 °C
These properties contribute to its effectiveness as a catalyst in various chemical reactions.
Cross-Coupling Reactions
Chloropalladium complexes are widely used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are crucial for the formation of carbon-carbon bonds in organic synthesis. The palladium center facilitates the coupling of aryl halides with various nucleophiles, allowing for the creation of complex organic molecules.
Case Study: Suzuki Coupling
In a study published in Journal of Organic Chemistry, chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene was utilized to couple aryl boronic acids with aryl halides under mild conditions. The reaction demonstrated high yields and selectivity, showcasing the compound's efficiency as a catalyst in forming biaryl compounds .
Polymerization Processes
Palladium complexes are also employed in polymerization reactions. They can initiate polymerization processes for producing polymers with specific properties, such as conductivity or thermal stability.
Case Study: Conductive Polymers
Research published in Macromolecules illustrated the use of chloropalladium complexes in the polymerization of conjugated oligomers. The resulting polymers exhibited enhanced electrical conductivity, making them suitable for applications in organic electronics .
Hydrogenation Reactions
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene is effective in hydrogenation reactions where it facilitates the addition of hydrogen to unsaturated compounds. This property is particularly useful in the pharmaceutical industry for synthesizing hydrogenated derivatives of bioactive compounds.
Case Study: Hydrogenation of Unsaturated Fatty Acids
A study highlighted its application in the selective hydrogenation of unsaturated fatty acids to produce saturated derivatives with potential health benefits . The palladium complex demonstrated high activity and selectivity under mild reaction conditions.
Nanomaterials Synthesis
The compound is also utilized in the synthesis of palladium nanoparticles. These nanoparticles have applications in catalysis and sensing technologies due to their high surface area and reactivity.
Case Study: Synthesis of Palladium Nanoparticles
In a recent publication, researchers reported synthesizing palladium nanoparticles using chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene as a precursor. The synthesized nanoparticles exhibited excellent catalytic activity for various organic transformations .
Mechanism of Action
The mechanism of action of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the coordination of the palladium center with various substrates. This coordination activates the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Palladium vs. Platinum COD Complexes
Platinum(II) complexes like [PtCl(Me)(COD)] (where COD = η²,η²-1,5-cyclooctadiene) exhibit similar coordination geometries but differ in metal-ligand bonding due to platinum’s larger atomic radius and relativistic effects.
- Bonding : In dichloro(COD)platinum(II), σ-bonding interactions between Pt and COD are weaker compared to palladium analogs, as shown by extended Pt–C bond lengths (2.05–2.10 Å) . Palladium’s smaller size enhances π-backdonation to COD, stabilizing the complex .
- Reactivity : Platinum complexes display slower ligand substitution kinetics due to stronger metal-ligand bonds, whereas palladium complexes are more reactive in cross-coupling reactions .
Table 1: Structural Parameters of Pd and Pt COD Complexes
| Parameter | Palladium Complex (Inferred) | PtCl(Me)(COD) |
|---|---|---|
| M–Cl Bond Length (Å) | ~2.30 (estimated) | 2.35–2.40 |
| M–COD Bond Length (Å) | ~2.10 | 2.05–2.10 |
| COD Dihedral Angle (°) | ~8–10 | 8.0–8.5 |
Palladium vs. Rhodium COD Complexes
Rhodium(I) complexes, such as [Rh(COD)(dcype)]BF₄ (dcype = bis(dicyclohexylphosphino)ethane), feature distinct electronic and catalytic properties:
- Electron Density : Rhodium centers in COD complexes exhibit lower electron density compared to palladium due to stronger π-acceptor phosphine ligands .
- Catalytic Activity: Rhodium-COD systems are effective in hydrogenation of norbornadiene, whereas palladium analogs are less active due to weaker substrate binding .
Table 2: Catalytic Hydrogenation Performance
| Complex | Substrate | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| [Rh(COD)(dcype)]BF₄ | Norbornadiene | 1200 | |
| Palladium Analog (Inferred) | Norbornadiene | <100 (estimated) | – |
Palladium vs. Ruthenium COD Polymers
The ruthenium(II) polymer [RuCl₂(COD)]ₙ (CAS 50982-12-2) shares similarities with the palladium complex but differs in polymerization behavior and stability:
- Structure: Ruthenium forms a polymeric chain via chloride bridging, whereas palladium complexes are typically monomeric .
- Stability : The Ru polymer is thermally stable up to 200°C, while palladium complexes decompose at lower temperatures (~150°C) due to weaker M–Cl bonds .
Table 3: Stability and Physical Properties
| Property | [RuCl₂(COD)]ₙ | Palladium Complex (Inferred) |
|---|---|---|
| Decomposition Temp (°C) | 200 | ~150 |
| Solubility | Insoluble in H₂O | Partially soluble in THF |
Key Research Findings
Ligand Steric Effects : The tert-butyl ligand in the palladium complex reduces steric crowding compared to bulkier phosphine ligands in rhodium analogs, enhancing substrate accessibility .
Electronic Modulation : Palladium’s moderate π-backdonation ability balances COD activation and ligand substitution, making it versatile in catalysis .
Biological Activity
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane, commonly referred to as chloropalladium, is an organometallic compound with significant implications in both catalysis and biological applications. Understanding its biological activity is crucial for its potential use in pharmaceuticals and biochemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chloropalladium has the following molecular characteristics:
- Molecular Formula : C13H23ClPd
- CAS Number : 935838-06-5
- Molecular Weight : 306.56 g/mol
The compound features a palladium center coordinated with a cyclooctadiene ligand and a chloromethyl group, which contributes to its reactivity and biological interactions.
Chloropalladium exhibits various biological activities, primarily through its interaction with cellular components. The following mechanisms have been identified:
- Anticancer Activity : Studies have shown that chloropalladium compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. This mechanism is crucial for developing novel anticancer therapies.
- Enzyme Inhibition : Chloropalladium has been found to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular metabolism. For instance, it may interact with enzymes like cytochrome P450, affecting drug metabolism.
Case Studies
- Antitumor Efficacy :
- Toxicological Assessment :
- Enzyme Interaction Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for preparing chloropalladium complexes with (1Z,5Z)-cycloocta-1,5-diene and bulky alkyl ligands?
- Methodological Answer : The synthesis typically involves ligand substitution reactions under inert atmospheres. For example, pre-formed palladium chloride precursors react with (1Z,5Z)-cycloocta-1,5-diene (COD) in anhydrous solvents like dichloromethane or toluene. Bulky ligands (e.g., 2-methanidyl-2-methylpropane) are introduced via transmetallation or direct coordination under controlled temperatures (0–25°C). Reaction progress is monitored using -NMR to track ligand exchange, and purification is achieved via recrystallization in hexane/diethyl ether mixtures .
Q. How can researchers confirm the structural integrity of this palladium complex?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography resolves the coordination geometry (e.g., square-planar vs. distorted tetrahedral) and ligand orientation.
- NMR spectroscopy (, , ) identifies ligand environments and confirms COD’s (1Z,5Z) configuration.
- Mass spectrometry (ESI-TOF) verifies molecular weight and isotopic patterns.
Discrepancies in NMR shifts or crystallographic bond lengths may indicate impurities or ligand scrambling .
Q. What solvents and conditions are optimal for stabilizing this complex during storage?
- Methodological Answer : The complex is air- and moisture-sensitive. Storage in anhydrous tetrahydrofuran (THF) or toluene under argon at –20°C prevents decomposition. Avoid chlorinated solvents (e.g., CHCl) for long-term storage, as they may promote ligand dissociation. Periodic -NMR checks are recommended to assess stability .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methanidyl-2-methylpropane ligand influence catalytic activity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group in 2-methanidyl-2-methylpropane enhances steric protection of the palladium center, reducing undesired β-hydride elimination. Electronically, alkyl ligands increase electron density at Pd, favoring oxidative addition steps. Comparative studies with phosphine-based ligands (e.g., XPhos) show higher turnover numbers (TONs) for alkyl ligands in Suzuki-Miyaura couplings, but lower activity in Buchwald-Hartwig aminations due to reduced π-backbonding .
Q. What experimental strategies resolve contradictions in catalytic efficiency reported for similar palladium complexes?
- Methodological Answer : Discrepancies often arise from subtle differences in:
- Ligand ratios : Use Job’s plot analysis to determine stoichiometric optima.
- Substrate scope : Benchmark reactions (e.g., aryl bromide coupling) under standardized conditions (e.g., 1 mol% catalyst, 80°C, 12 h).
- Kinetic studies : Compare activation energies (Eyring plots) to isolate rate-limiting steps.
For example, COD-based complexes may outperform phosphine-ligated analogs in sterically hindered substrates but underperform in electron-deficient systems .
Q. How can computational modeling predict the reactivity of this complex in non-standard reaction media (e.g., ionic liquids)?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model the Pd center’s electrophilicity and ligand dissociation energies. Solvent effects are incorporated via continuum models (SMD) or explicit solvent molecules. Key metrics include:
- HOMO-LUMO gaps : Predict oxidative addition feasibility.
- Natural bond orbital (NBO) analysis : Quantify charge transfer between COD and Pd.
Validation via in situ IR spectroscopy tracks predicted intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
